5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide
Overview
Description
5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzylthiophene carboxamides and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cell division and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its potential as a new antimicrobial agent. It has also shown promising results in cancer treatment studies. However, one limitation is that the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.
Future Directions
There are several future directions for research on 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide. One potential direction is to further investigate its potential as a new antimicrobial agent, as well as its toxicity and pharmacokinetic properties. Another direction is to study its mechanism of action in more detail, to better understand how it works and how it can be optimized for use in cancer treatment. Additionally, further studies could explore the potential of this compound for use in other scientific research fields, such as inflammation and autoimmune diseases.
Scientific Research Applications
5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential use in cancer treatment, as it has shown cytotoxic activity against various cancer cell lines.
properties
IUPAC Name |
5-benzyl-2-[[2-(2-chlorophenyl)acetyl]amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-17-9-5-4-8-14(17)11-18(24)23-20-16(19(22)25)12-15(26-20)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVTWAFNBVBENI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CC3=CC=CC=C3Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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